molecular formula C22H41NaO7S B12679802 Einecs 262-660-8 CAS No. 61211-10-7

Einecs 262-660-8

Katalognummer: B12679802
CAS-Nummer: 61211-10-7
Molekulargewicht: 472.6 g/mol
InChI-Schlüssel: OKDUCDYDOORLLB-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Einecs 262-660-8 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.

Vorbereitungsmethoden

    Synthetic Routes: The compound is synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield.

    Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results. Solvents and other reaction media are chosen based on their compatibility with the reactants and the desired product.

Analyse Chemischer Reaktionen

Einecs 262-660-8 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed depend on the specific structure of the compound.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of simpler compounds or the addition of hydrogen atoms.

    Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents include halogens, acids, and bases. The major products formed depend on the nature of the substituent and the reaction conditions.

Wissenschaftliche Forschungsanwendungen

Einecs 262-660-8 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.

    Biology: In biological research, this compound is used to study cellular processes and biochemical pathways. It may also be used in the development of diagnostic tools and assays.

    Medicine: The compound has potential applications in drug development and pharmaceutical research. It may be used as an active ingredient or as a precursor in the synthesis of therapeutic agents.

    Industry: this compound is used in various industrial processes, including the production of polymers, coatings, and other materials. Its unique chemical properties make it suitable for specific applications in manufacturing and materials science.

Wirkmechanismus

The mechanism of action of Einecs 262-660-8 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial outcomes.

Vergleich Mit ähnlichen Verbindungen

Einecs 262-660-8 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for particular applications in research and industry.

Eigenschaften

CAS-Nummer

61211-10-7

Molekularformel

C22H41NaO7S

Molekulargewicht

472.6 g/mol

IUPAC-Name

sodium;1,4-bis(2,3-dimethylheptan-2-yloxy)-1,4-dioxobutane-2-sulfonate

InChI

InChI=1S/C22H42O7S.Na/c1-9-11-13-16(3)21(5,6)28-19(23)15-18(30(25,26)27)20(24)29-22(7,8)17(4)14-12-10-2;/h16-18H,9-15H2,1-8H3,(H,25,26,27);/q;+1/p-1

InChI-Schlüssel

OKDUCDYDOORLLB-UHFFFAOYSA-M

Kanonische SMILES

CCCCC(C)C(C)(C)OC(=O)CC(C(=O)OC(C)(C)C(C)CCCC)S(=O)(=O)[O-].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.